2-(tert-butyl)-2-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-N-phenyl-1-hydrazinecarboxamide
Description
Properties
IUPAC Name |
1-[tert-butyl-[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4S/c1-18-14-16-20(17-15-18)34(32,33)28-22-13-9-8-12-21(22)23(30)29(25(2,3)4)27-24(31)26-19-10-6-5-7-11-19/h5-17,28H,1-4H3,(H2,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUJIWVJIKAPIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N(C(C)(C)C)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(tert-butyl)-2-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-N-phenyl-1-hydrazinecarboxamide is a hydrazinecarboxamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C19H24N4O3S
- Molecular Weight : 396.48 g/mol
The structural components include:
- A tert-butyl group.
- A sulfonamide moiety.
- A hydrazinecarboxamide backbone.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group is known to participate in hydrogen bonding and electrostatic interactions, which can modulate enzyme activity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission.
- Antimicrobial Activity : The structure suggests potential antimicrobial properties, particularly against Gram-positive bacteria and certain mycobacterial strains.
Enzyme Inhibition Studies
Recent studies have shown that derivatives of hydrazinecarboxamides exhibit moderate inhibition of AChE and BuChE. For example:
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| Compound A | 27.04 | 58.01 |
| Compound B | 106.75 | 277.48 |
These findings indicate that certain derivatives may be more effective than established drugs like rivastigmine in inhibiting AChE, suggesting a promising avenue for therapeutic development.
Antimycobacterial Activity
In vitro studies have demonstrated the efficacy of related compounds against Mycobacterium tuberculosis and other mycobacterial strains:
| Compound | MIC (µM) against M. tuberculosis | MIC (µM) against M. kansasii |
|---|---|---|
| Compound C | 125 | 250 |
| Compound D | 250 | >250 |
These results highlight the potential for developing new treatments for tuberculosis using this class of compounds.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated a series of hydrazinecarboxamide derivatives for their antimicrobial properties. Compounds were tested against various bacterial strains, showing significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA).
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of these compounds on cancer cell lines. The results indicated that while some compounds exhibited cytostatic properties, others did not show significant activity at tested concentrations.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2-(tert-butyl)-2-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-N-phenyl-1-hydrazinecarboxamide exhibit significant anticancer properties. Studies have shown that hydrazine derivatives can inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. For instance, derivatives of sulfonamide have been found to target specific pathways involved in cancer cell proliferation and survival .
Antimicrobial Properties
Hydrazinecarboxamide compounds have also demonstrated antimicrobial activity against a range of pathogens. The sulfonamide group is known for its ability to interfere with bacterial folate synthesis, making these compounds potential candidates for antibiotic development. Preliminary studies suggest that the incorporation of tert-butyl and phenyl groups enhances the antimicrobial efficacy of these compounds .
Material Science
Polymer Chemistry
In polymer chemistry, this compound can be used as a curing agent or cross-linking agent in the synthesis of polymers. Its ability to form stable covalent bonds makes it suitable for enhancing the mechanical properties and thermal stability of polymer matrices .
Nanocomposite Formation
The compound has potential applications in the development of nanocomposites. By integrating this hydrazine derivative into nanomaterials, researchers can create composites with improved electrical conductivity, thermal resistance, and mechanical strength. Such materials are valuable in electronics and aerospace applications .
Organic Synthesis
Reagent in Chemical Reactions
As a reagent, this compound is utilized in various organic synthesis reactions. It can serve as a building block for synthesizing more complex molecules, particularly those involving hydrazone formation or other condensation reactions. Its reactivity profile allows for selective functionalization of substrates, facilitating the development of new chemical entities .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using hydrazine derivatives similar to the compound . |
| Study 2 | Antimicrobial Properties | Identified effective inhibition of bacterial growth against E. coli and S. aureus strains, suggesting potential as an antibiotic agent. |
| Study 3 | Polymer Applications | Showed enhanced mechanical properties in polymer composites when treated with hydrazine derivatives, indicating improved durability and heat resistance. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydrazinecarboxamide Derivatives with tert-Butyl Groups
- N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides: Structural Difference: Replaces the 4-methylphenylsulfonylamino group with a trifluoromethylbenzoyl unit. Activity: Exhibits multitarget biological activity, including antimicrobial and antitumor effects, attributed to the electron-withdrawing CF₃ group enhancing electrophilicity . Synthesis: Similar hydrazide-isothiocyanate coupling but requires fluorinated precursors .
1-(Substitutedbenzoyl)-2-benzoyl-1-tert-butylhydrazines (Insecticides) :
- Structural Difference : Simpler tert-butylhydrazine backbone without sulfonamide substituents.
- Activity : Demonstrated potent insecticidal effects via QSAR models highlighting the importance of steric parameters (B5) and lipophilicity (L1) .
- Key Insight : The tert-butyl group in the target compound may similarly enhance pesticidal activity by improving membrane permeability .
Sulfonamide-Containing Analogues
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(4-methylphenyl)sulfamoyl]benzamide :
- Structural Difference : Replaces the hydrazinecarboxamide core with a thiazole ring.
- Activity : Sulfamoylbenzamide-thiazole hybrids are explored as kinase inhibitors, with the 4-methylphenyl group optimizing hydrophobic interactions .
- Synthesis : Requires sequential sulfonylation and amidation steps, differing from hydrazine-based routes .
- 2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide: Structural Difference: Features a sulfanyl linker and morpholinophenyl group instead of the benzoyl-hydrazine unit. Activity: The morpholine ring enhances solubility, while the sulfonamide moiety contributes to protease inhibition .
Triazole and Heterocyclic Derivatives
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones: Structural Difference: Triazole core replaces the hydrazinecarboxamide, with tautomerism (thione vs. thiol) affecting reactivity . Activity: Antifungal and antibacterial profiles linked to the electron-deficient triazole ring and sulfonyl group .
Key Research Findings and Trends
- Sulfonamide Role: The [(4-methylphenyl)sulfonyl]amino group in the target compound and analogues enhances binding to biological targets (e.g., enzymes, receptors) via sulfonamide-oxygen interactions .
- tert-Butyl Impact : This group improves metabolic stability across analogues, as evidenced by prolonged half-lives in pesticidal and pharmaceutical studies .
- Hydrazinecarboxamide vs. Triazole Cores : While hydrazinecarboxamides offer synthetic versatility, triazoles provide greater ring strain and tautomeric diversity, influencing target selectivity .
Q & A
Q. What are the optimal synthetic routes for 2-(tert-butyl)-2-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-N-phenyl-1-hydrazinecarboxamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation, benzoylation, and hydrazine coupling. To optimize yields:
- Use Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can identify critical parameters impacting the coupling step .
- Employ HPLC monitoring to track intermediate purity (e.g., tert-butyl hydrazine intermediates) and minimize side reactions like hydrolysis .
- Example optimization table:
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Reaction Temp. | 60–100°C | 80°C | +25% efficiency |
| Solvent (DMF vs. THF) | Polar aprotic | DMF | +15% solubility |
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?
- Methodological Answer :
- <sup>1</sup>H NMR : Focus on diagnostic peaks:
- tert-butyl protons at δ ~1.2 ppm (singlet, 9H).
- Sulfonamide N–H at δ ~8.5 ppm (broad, exchangeable).
- IR : Confirm sulfonyl group (S=O stretch at 1150–1300 cm⁻¹) and hydrazinecarboxamide (N–H bend at 1600 cm⁻¹) .
- HRMS : Use ESI+ mode to verify molecular ion [M+H]<sup>+</sup> and fragmentation patterns (e.g., loss of tert-butyl group: m/z –57) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer :
- Enzyme inhibition : Screen against sulfotransferases (due to sulfonamide moiety) using fluorogenic substrates .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM, with IC50 calculations .
- Binding affinity : Surface plasmon resonance (SPR) to assess interactions with serum albumin or target proteins .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, MD simulations) resolve contradictions in its proposed reaction mechanism?
- Methodological Answer :
- Density Functional Theory (DFT) : Model the hydrazine coupling step to identify transition states and energy barriers. Compare pathways (e.g., nucleophilic attack vs. radical mechanisms) .
- Molecular Dynamics (MD) : Simulate solvent effects on intermediate stability (e.g., DMF vs. acetonitrile) to explain experimental yield variations .
- Contradiction resolution : If experimental data conflicts with computational predictions (e.g., unexpected stereochemistry), re-parameterize force fields or validate with isotopic labeling .
Q. What strategies mitigate batch-to-batch variability in physicochemical properties (e.g., crystallinity, solubility)?
- Methodological Answer :
- Polymorph screening : Use solvent-drop grinding with 10 solvents (e.g., ethanol, ethyl acetate) to identify stable crystalline forms .
- Surfactant-assisted recrystallization : Add PEG-4000 to enhance aqueous solubility (test via shake-flask method) .
- Quality control : Implement PCA (Principal Component Analysis) on HPLC retention times and DSC thermograms to detect subtle impurities .
Q. How can contradictory reports on its biological activity (e.g., cytotoxicity vs. inertness) be reconciled?
- Methodological Answer :
- Meta-analysis : Compile data from independent studies (e.g., PubChem BioAssay) and apply Fisher’s exact test to identify statistically significant trends .
- Structure-activity relationship (SAR) : Compare analogs (e.g., tert-butyl vs. isopropyl substituents) to isolate critical functional groups .
- Experimental replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to reduce variability .
Methodological Tables
Q. Table 1. Comparative Analysis of Synthetic Routes
| Step | Method A (Traditional) | Method B (Optimized) | Improvement |
|---|---|---|---|
| Sulfonylation | H2SO4 catalyst | SOCl2/DMAP | 90% purity → 98% |
| Hydrazine Coupling | Room temp, 24 hrs | 80°C, 8 hrs | Yield: 40% → 72% |
| Workup | Column chromatography | pH-selective extraction | Time: 6h → 2h |
Q. Table 2. Key Spectroscopic Signatures
| Functional Group | NMR (δ ppm) | IR (cm⁻¹) | HRMS (m/z) |
|---|---|---|---|
| tert-butyl | 1.20 (s, 9H) | – | 57 (loss) |
| Sulfonamide | 8.45 (br, 1H) | 1175, 1290 | – |
| Hydrazinecarboxamide | 9.80 (s, 1H) | 1595 | [M+H]<sup>+</sup> 499.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
